molecular formula C5HBrClF2N B6187756 5-bromo-4-chloro-2,3-difluoropyridine CAS No. 2680542-47-4

5-bromo-4-chloro-2,3-difluoropyridine

Cat. No. B6187756
CAS RN: 2680542-47-4
M. Wt: 228.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chloro-2,3-difluoropyridine (5-BCDF) is a small molecule with a wide range of applications in scientific research. It is a colorless, volatile liquid that is soluble in water and organic solvents. 5-BCDF is a versatile molecule that can be used in a variety of laboratory experiments, including chemical synthesis, biochemical analysis, and drug discovery.

Scientific Research Applications

5-bromo-4-chloro-2,3-difluoropyridine has a wide range of applications in scientific research. It can be used as a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. This compound has also been used in the synthesis of fluorescent probes for the detection of biological molecules.

Mechanism of Action

The mechanism of action of 5-bromo-4-chloro-2,3-difluoropyridine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. This compound may also act as a ligand for certain proteins or receptors, which could explain its effects on biochemical and physiological processes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the growth of some bacteria and fungi, as well as to reduce inflammation and pain in animals. In addition, this compound may have some effects on the nervous system, as it has been shown to increase the levels of certain neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

5-bromo-4-chloro-2,3-difluoropyridine is a versatile molecule that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time. It is also relatively non-toxic and has low volatility, making it safe to handle and store. However, this compound is very reactive and can react with other molecules in the laboratory, making it difficult to work with. In addition, it is not soluble in many organic solvents, making it difficult to purify and isolate.

Future Directions

There are many potential future directions for 5-bromo-4-chloro-2,3-difluoropyridine. One potential application is in the development of new drugs and therapeutics. This compound could be used as a starting material for the synthesis of novel drugs, as well as for the development of drug delivery systems. In addition, this compound could be used to study the mechanisms of action of existing drugs, as well as to develop new drugs with improved efficacy and safety profiles. Finally, this compound could be used to study the effects of xenobiotics on the environment, as well as to develop new methods for detecting and removing them from the environment.

Synthesis Methods

5-bromo-4-chloro-2,3-difluoropyridine can be synthesized from commercially available starting materials such as 4-chloro-2,3-difluoropyridine and bromine. The synthesis involves the reaction of 4-chloro-2,3-difluoropyridine with bromine in a polar solvent such as acetonitrile or dimethylformamide. The reaction is carried out at room temperature for several hours and the product is isolated by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-bromo-4-chloro-2,3-difluoropyridine can be achieved through a multi-step process involving the introduction of halogens onto a pyridine ring.", "Starting Materials": [ "2,3-difluoropyridine", "sodium hydride", "bromine", "thionyl chloride", "phosphorus pentachloride" ], "Reaction": [ "Step 1: 2,3-difluoropyridine is treated with sodium hydride to form the corresponding pyridine anion.", "Step 2: Bromine is added to the reaction mixture to introduce a bromine atom at the 5-position of the pyridine ring.", "Step 3: The resulting 5-bromo-2,3-difluoropyridine is then treated with thionyl chloride to replace the fluorine atoms at the 3-position with chlorine atoms.", "Step 4: Finally, the 4-chloro-5-bromo-2,3-difluoropyridine is synthesized by reacting the 5-chloro-2,3-difluoropyridine with phosphorus pentachloride to replace the bromine atom at the 5-position with a chlorine atom." ] }

CAS RN

2680542-47-4

Molecular Formula

C5HBrClF2N

Molecular Weight

228.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.